7-Ethoxy-2,5-bis(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2,5-BIS(4-ETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-BIS(4-ETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine structure, followed by the introduction of ethoxyphenyl groups and the ethyl ether moiety. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-BIS(4-ETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-BIS(4-ETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-BIS(4-ETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,7-Di(pyridin-4-yl)benzothiadiazole: Another compound with a similar aromatic structure but different functional groups.
2,1,3-Benzothiadiazole: Shares the benzothiadiazole core but lacks the ethoxyphenyl and ethyl ether groups.
Uniqueness
2,5-BIS(4-ETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL ETHYL ETHER is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C28H30N2O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
7-ethoxy-2,5-bis(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H30N2O4/c1-4-31-21-14-10-19(11-15-21)24-18-25-23-8-7-9-26(33-6-3)27(23)34-28(30(25)29-24)20-12-16-22(17-13-20)32-5-2/h7-17,25,28H,4-6,18H2,1-3H3 |
InChI Key |
CVKHGZZVECRWBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=C(O2)C(=CC=C5)OCC |
Origin of Product |
United States |
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